3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE
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Overview
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of tert-butyl groups, a hydroxyl group, and a phenylformamido group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the core structure: This involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the core phenyl structure.
Introduction of the formamido group: This step involves the reaction of the core structure with formamide derivatives under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate products to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to amines under suitable conditions.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the formamido group results in amines.
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of polymers and as an antioxidant in various materials.
Mechanism of Action
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and formamido groups play a crucial role in binding to active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID: Known for its antioxidant properties.
3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLPROPIONIC ACID METHYL ESTER: Used in the synthesis of antioxidants and stabilizers.
Properties
IUPAC Name |
N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-24(2,3)18-14-16(15-19(21(18)30)25(4,5)6)12-13-20(29)27-28-23(32)26-22(31)17-10-8-7-9-11-17/h7-11,14-15,30H,12-13H2,1-6H3,(H,27,29)(H2,26,28,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOTXXHQGJFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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